molecular formula C24H21O7P B14728042 Phosphoryltrimethanediyl tribenzoate CAS No. 5827-29-2

Phosphoryltrimethanediyl tribenzoate

Cat. No.: B14728042
CAS No.: 5827-29-2
M. Wt: 452.4 g/mol
InChI Key: ZHAFRCACTFRAHH-UHFFFAOYSA-N
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Description

Phosphoryltrimethanediyl tribenzoate is an organic compound characterized by the presence of a phosphoryl group attached to a trimethanediyl core, which is further esterified with three benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoryltrimethanediyl tribenzoate can be synthesized through a multi-step process involving the esterification of trimethanediyl phosphoric acid with benzoic acid derivatives. The reaction typically requires a catalyst, such as sulfuric acid or a suitable dehydrating agent, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product. Post-reaction purification steps, including recrystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Phosphoryltrimethanediyl tribenzoate undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite derivative.

    Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of phosphoryl derivatives with higher oxidation states.

    Reduction: Formation of phosphine or phosphite derivatives.

    Substitution: Formation of substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Phosphoryltrimethanediyl tribenzoate finds applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of complex organophosphorus compounds and coordination polymers.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Mechanism of Action

The mechanism of action of phosphoryltrimethanediyl tribenzoate involves its ability to form stable complexes with metal ions and other molecules. The phosphoryl group acts as a ligand, coordinating with metal centers to form coordination complexes. These complexes can exhibit unique properties, such as enhanced stability and reactivity, which are exploited in various applications.

Comparison with Similar Compounds

    Phosphoryltrimethanediyl tribenzoate vs. Phosphoryltrimethanediyl tris(4-methylbenzoate): The latter has methyl groups on the benzoate rings, which can influence its reactivity and solubility.

    This compound vs. Phosphoryltrimethanediyl tris(4-chlorobenzoate): The presence of chlorine atoms can enhance the compound’s electron-withdrawing properties, affecting its chemical behavior.

Uniqueness: this compound is unique due to its specific combination of a phosphoryl group with three benzoate groups, providing a balance of stability and reactivity that is advantageous for various applications in chemistry and materials science.

Properties

CAS No.

5827-29-2

Molecular Formula

C24H21O7P

Molecular Weight

452.4 g/mol

IUPAC Name

bis(benzoyloxymethyl)phosphorylmethyl benzoate

InChI

InChI=1S/C24H21O7P/c25-22(19-10-4-1-5-11-19)29-16-32(28,17-30-23(26)20-12-6-2-7-13-20)18-31-24(27)21-14-8-3-9-15-21/h1-15H,16-18H2

InChI Key

ZHAFRCACTFRAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCP(=O)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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